2-Fluoro Atorvastatin Sodium Salt-d5 is a deuterated form of atorvastatin, a widely used medication for lowering cholesterol. This compound is specifically designed as a stable isotope-labeled reference standard, primarily utilized in pharmaceutical research and analytical chemistry. The molecular formula of 2-Fluoro Atorvastatin Sodium Salt-d5 is , with a molecular weight of approximately 585.652 g/mol .
2-Fluoro Atorvastatin Sodium Salt-d5 falls under the category of pharmaceutical reference standards, particularly as a stable isotope-labeled compound. It is classified as an HMG-CoA reductase inhibitor, similar to its parent compound, atorvastatin, which plays a crucial role in managing hypercholesterolemia by reducing low-density lipoprotein cholesterol levels in the blood .
The synthesis of 2-Fluoro Atorvastatin Sodium Salt-d5 involves several steps that typically include:
The synthesis process requires advanced techniques in organic chemistry, including:
The primary chemical reactions involving 2-Fluoro Atorvastatin Sodium Salt-d5 are centered around its role as an HMG-CoA reductase inhibitor. It competes with the natural substrate for binding to the enzyme, thereby inhibiting cholesterol biosynthesis.
The reactions are typically characterized by:
The mechanism of action for 2-Fluoro Atorvastatin Sodium Salt-d5 mirrors that of atorvastatin:
Studies have shown that atorvastatin and its derivatives significantly lower serum levels of low-density lipoprotein cholesterol and triglycerides in patients with hypercholesterolemia .
Relevant data indicate that it should be stored at room temperature or below -20°C depending on supplier specifications .
2-Fluoro Atorvastatin Sodium Salt-d5 is primarily used in:
This compound provides valuable insights into the behavior of atorvastatin in biological systems while allowing researchers to track metabolic pathways more accurately due to the presence of deuterium .
2-Fluoro Atorvastatin Sodium Salt-d5 is a deuterated analog of atorvastatin, with the molecular formula C₃₃H₂₉D₅FN₂NaO₅ and a molecular weight of 585.65 g/mol [1] [5]. This compound features five deuterium (D) atoms replacing protium (¹H) atoms at specific aromatic positions. The isotopic labeling occurs on the phenyl ring attached to the pyrrole core, enhancing molecular stability and enabling precise tracking in metabolic studies [5] . The deuterium atoms reduce the rate of carbon-deuterium bond cleavage, thereby extending the compound’s half-life in biological systems without altering its primary pharmacological activity [1].
Table 1: Isotopic Composition and Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₃₃H₂₉D₅FN₂NaO₅ |
Molecular Weight | 585.65 g/mol |
Deuterium Positions | Aromatic phenyl ring (positions 2,3,4,5,6) |
Accurate Mass | 585.266 Da |
CAS Number | Not specified in sources |
A defining structural feature is the fluorine atom at the 2-position of the phenyl ring adjacent to the pyrrole core. This modification enhances electronic interactions with HMG-CoA reductase’s active site, increasing binding affinity compared to non-fluorinated atorvastatin [3] [9]. The electron-withdrawing fluorine atom stabilizes the adjacent anilide carbonyl group, reducing metabolic degradation via cytochrome P450 pathways [4] [9].
In contrast:
Table 2: Structural Comparison with Key Atorvastatin Derivatives
Compound | Fluorine Position | Deuterium | Unique Structural Features |
---|---|---|---|
Atorvastatin (Lipitor®) | None | None | Penta-substituted pyrrole |
2-Fluoro Atorvastatin | 2-position | None | Enhanced electronic stability |
2-Fluoro Atorvastatin Sodium Salt-d5 | 2-position | D₅ (aromatic) | Deuterium-enhanced metabolic stability |
Rosuvastatin | Ortho to sulfonamide | None | Sulfonamide pyrimidine core |
2-Fluoro Atorvastatin Sodium Salt-d5 adopts a sodium salt form at the terminal carboxylate group, differing from the calcium salt (hemi-calcium) used in commercial atorvastatin (Lipitor®) [2] . This choice critically alters physicochemical and pharmacokinetic properties:
Solubility:
Pharmacokinetics:
Table 3: Sodium vs. Calcium Salt Pharmacokinetic Profiles
Property | Sodium Salt (d5) | Calcium Salt (Parent) | Biological Implication |
---|---|---|---|
Aqueous Solubility | >50 mg/mL | ~0.4 mg/mL | Faster absorption |
Protein Binding | >95% | >95% | Similar volume of distribution |
Hepatic Uptake | High (OATP-mediated) | Moderate | Enhanced target engagement |
Bioavailability | Not quantified | ~12% (parent) | Likely higher for sodium form |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: